molecular formula C14H18Cl2N2O B5112956 3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide

Cat. No. B5112956
M. Wt: 301.2 g/mol
InChI Key: QXEWSVFFAZQEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed in the 1970s. It has gained popularity as a recreational drug due to its potent opioid effects, but it has also been used in scientific research due to its unique properties.

Mechanism of Action

3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide acts as an agonist at the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has activity at the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It also has the potential to produce dependence and tolerance with repeated use.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is its potency, which allows for the study of opioid receptor activity at low concentrations. However, its potential for dependence and tolerance may limit its usefulness in long-term studies.

Future Directions

Future research on 3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide could focus on its potential as a treatment for opioid addiction and withdrawal symptoms, as well as its potential as a pain reliever. Additionally, further studies could investigate its effects on other opioid receptors and its potential for abuse and dependence.

Synthesis Methods

The synthesis of 3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1-piperidinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound.

Scientific Research Applications

3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide has been used in scientific research to study its opioid receptor activity and its potential as a pain reliever. It has also been used to investigate its potential as a treatment for opioid addiction and withdrawal symptoms.

properties

IUPAC Name

3,4-dichloro-N-(2-piperidin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O/c15-12-5-4-11(10-13(12)16)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEWSVFFAZQEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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